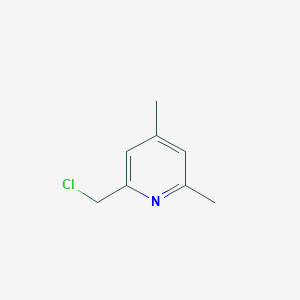

2-(Chloromethyl)-4,6-dimethylpyridine

説明

Overview of Pyridine (B92270) Chemistry and its Significance in Synthetic Organic Research

Pyridine (C₅H₅N) is a foundational heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one methine group replaced by a nitrogen atom. biosynth.com This substitution has profound effects on the molecule's chemical properties. The nitrogen atom's lone pair of electrons resides in an sp² orbital, projecting outward from the ring and is not part of the aromatic π-system. biosynth.com This makes the lone pair available for protonation, rendering pyridine a weak base. bibliomed.org

The nitrogen atom is more electronegative than carbon, which leads to an uneven distribution of electron density in the ring, creating a dipole moment. biosynth.com This electronic characteristic makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene, with such reactions typically occurring at the 3-position under harsh conditions. researchgate.net Conversely, the electron-deficient positions (2 and 4) are activated towards nucleophilic attack. biosynth.comresearchgate.net

The pyridine scaffold is a ubiquitous structural motif found in a vast array of biologically active molecules, including vitamins (like niacin), coenzymes, and numerous pharmaceuticals and agrochemicals. biosynth.comresearchgate.net Its ability to act as a ligand, a base, and a building block makes it an indispensable tool for synthetic organic chemists in the construction of complex molecular architectures. researchgate.netgoogle.com

Historical Trajectory of Chloromethylated Pyridines in Chemical Synthesis

The functionalization of pyridine derivatives has been a central theme in organic synthesis. The introduction of a chloromethyl group (-CH₂Cl) onto the pyridine ring is a particularly valuable transformation, as it installs a reactive electrophilic handle that can participate in a wide range of nucleophilic substitution reactions. This conversion transforms relatively simple and inert methylpyridines (picolines, lutidines, and collidines) into versatile intermediates.

Historically, the synthesis of these compounds has been achieved through various methods, with the side-chain chlorination of methyl-substituted pyridines being a prominent route. A key process involves the reaction of a methylpyridine with elemental chlorine in an inert solvent. google.com This method allows for the selective chlorination of a methyl group attached to the pyridine ring, particularly at the 2-position, creating a benzylic-like halide. google.com The development of these chlorination procedures was a significant advancement, providing chemists with reliable access to building blocks like 2-(chloromethyl)pyridine (B1213738) and its substituted analogues, thereby expanding the synthetic utility of the pyridine family.

Academic Context and Research Significance of 2-(Chloromethyl)-4,6-dimethylpyridine

Positioning within Pyridine Building Blocks

This compound emerges from the selective functionalization of 2,4,6-trimethylpyridine (B116444), a common starting material also known as 2,4,6-collidine. google.comwikipedia.org The synthesis involves the direct side-chain chlorination of 2,4,6-collidine, which converts one of the methyl groups (specifically at the 2-position) into a chloromethyl group. google.com

This transformation yields a bifunctional molecule of significant synthetic interest. It possesses:

An electrophilic center at the chloromethyl group, which is highly reactive towards nucleophiles.

A sterically hindered nitrogen atom , a characteristic inherited from its collidine precursor. The presence of substituents at both positions flanking the nitrogen (a methyl group at C6 and a chloromethyl group at C2) makes the nitrogen lone pair sterically inaccessible, rendering it a poor nucleophile but an effective non-nucleophilic base in organic reactions. wikipedia.orgfishersci.ca

This dual-reactivity profile positions this compound as a valuable building block. It allows for the introduction of the 4,6-dimethylpyridyl moiety into larger molecules via substitution at the chloromethyl group, while the pyridine nitrogen can serve as an acid scavenger in the reaction without interfering. It stands alongside other important intermediates like 2,6-bis(chloromethyl)pyridine, which offers two points for substitution, and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, a key intermediate in the synthesis of the proton pump inhibitor omeprazole. chemicalbook.comsigmaaldrich.comguidechem.com

Conceptual Frameworks for Reactivity Prediction

The reactivity of this compound can be predicted based on established principles of organic chemistry:

Reactivity of the Chloromethyl Group: The -CH₂Cl group is analogous to a benzylic halide. The carbon-chlorine bond is polarized, and the carbon atom is susceptible to nucleophilic attack. The stability of a potential carbocation intermediate is enhanced by the adjacent aromatic pyridine ring, suggesting that nucleophilic substitution reactions can proceed via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions and the nucleophile. researchgate.netchemistry.coach This group is the primary site of reactivity for building larger molecules.

Reactivity of the Pyridine Ring: The pyridine nitrogen's basicity is influenced by two competing factors. The two methyl groups at positions 4 and 6 are electron-donating, which increases the electron density on the ring and the basicity of the nitrogen. However, the steric hindrance provided by the substituents at positions 2 and 6 severely impedes the ability of the nitrogen's lone pair to act as a nucleophile. wikipedia.orgresearchgate.net This steric shielding is a defining feature of the collidine family and is retained in this derivative. Therefore, the compound is expected to function primarily as a sterically hindered, non-nucleophilic base.

Scope and Objectives of Research on this compound

The primary scope of research involving this compound is its application as a versatile intermediate in organic synthesis. The main objective is to leverage its unique combination of a reactive electrophilic side chain and a sterically hindered basic core.

Key research directions would include:

Synthesis of Novel Ligands: The chloromethyl group can be reacted with various nucleophiles (e.g., amines, thiols, phosphines) to synthesize new multidentate ligands. The substituted pyridine core can then be used to chelate metal ions for applications in catalysis or materials science.

Development of Biologically Active Compounds: By attaching complex organic fragments to the pyridyl scaffold via the chloromethyl linker, researchers can construct novel molecules for evaluation as potential pharmaceuticals or agrochemicals. The 4,6-dimethylpyridine unit can serve as a core structure that can be modified to optimize biological activity.

Mechanistic Studies: The compound serves as an interesting substrate for studying the kinetics and mechanisms of nucleophilic substitution reactions where the leaving group is attached to a heterocyclic ring system.

A patent describing its synthesis noted that this compound is more stable than the corresponding chlorinated derivatives of 2-picoline and 2,6-lutidine, which enhances its utility as a reliable synthetic building block. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀ClN | americanelements.com |

| Molecular Weight | 155.62 g/mol | americanelements.com |

| Boiling Point | 68-70 °C at 1.4 mmHg | google.com |

| CAS Number (HCl Salt) | 221904-15-0 | biosynth.com |

| Appearance | Colorless liquid | google.com |

| Derivative | Picrate salt | |

| Melting Point (Picrate) | 125-126 °C | google.com |

Table 2: Comparative Properties of Related Pyridine Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) |

| Pyridine | C₅H₅N | 79.10 | 115.2 | 5.23 |

| 2,6-Lutidine (2,6-Dimethylpyridine) | C₇H₉N | 107.15 | 144 | 6.72 |

| 2,4,6-Collidine (2,4,6-Trimethylpyridine) | C₈H₁₁N | 121.18 | 171–172 | 7.43 |

Structure

3D Structure

特性

IUPAC Name |

2-(chloromethyl)-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEFLSRYAXMVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloromethyl 4,6 Dimethylpyridine

Established Synthetic Pathways from Precursor Molecules

The primary methods for synthesizing 2-(Chloromethyl)-4,6-dimethylpyridine involve the chemical modification of existing pyridine (B92270) structures. These pathways are often preferred due to the availability of the starting materials.

Side-Chain Halogenation of 2,4,6-Trimethylpyridine (B116444) (Collidine)

A principal and direct route to this compound is the selective chlorination of one of the methyl groups of 2,4,6-trimethylpyridine, commonly known as sym-collidine. wikipedia.orgnih.gov This process leverages the reactivity of the "benzylic-like" protons on the methyl groups attached to the pyridine ring.

Free-radical halogenation is a chain reaction consisting of three distinct stages: initiation, propagation, and termination. wikipedia.org The reaction is typically initiated by ultraviolet (UV) light or a chemical initiator, which homolytically cleaves the halogenating agent to produce radical species. wikipedia.org

In the propagation steps, a halogen radical abstracts a hydrogen atom from one of the methyl groups of collidine, forming a resonance-stabilized pyridyl-methyl radical. This radical is particularly favored because it is analogous to a benzylic radical, where the radical electron can be delocalized into the aromatic π-system, thus increasing its stability. umn.edu This stabilized radical then reacts with another molecule of the halogenating agent to yield the desired this compound and a new halogen radical, which continues the chain reaction. wikipedia.org

Selectivity is a crucial aspect of this reaction. While all three methyl groups are potential reaction sites, the goal is typically mono-substitution. The stability of the resulting radical intermediate is the determining factor for regioselectivity. chemistrysteps.com Chlorination is generally a highly exothermic and rapid reaction, which can sometimes make it less selective than bromination. youtube.comyoutube.com Uncontrolled conditions can lead to polyhalogenation, where multiple methyl groups or multiple hydrogens on the same methyl group are substituted, resulting in a mixture of products like di- and trichloromethyl derivatives. wikipedia.org

The choice of chlorinating agent is critical for controlling the reaction's outcome. Common reagents for this transformation include sulfuryl chloride and N-chlorosuccinimide (NCS).

Sulfuryl Chloride (SO₂Cl₂): This compound serves as a convenient liquid source of chlorine. wikipedia.org It is used to convert C-H bonds to C-Cl bonds, particularly in positions adjacent to activating groups. wikipedia.org The reactions are typically conducted under free-radical conditions, often requiring an initiator such as azobisisobutyronitrile (AIBN) or UV light. wikipedia.org Upon standing, sulfuryl chloride can decompose into sulfur dioxide and chlorine, giving older samples a yellowish hue. wikipedia.org

N-Chlorosuccinimide (NCS): NCS is a versatile solid reagent used for various chlorination reactions. wikipedia.orgresearchgate.net It can function as a source of an electrophilic chlorine ("Cl+") or a chlorine radical, depending on the reaction conditions. wikipedia.orgorganic-chemistry.org For side-chain halogenation, it is employed under radical conditions. organic-chemistry.org NCS is considered a milder and sometimes more selective chlorinating agent compared to chlorine gas or sulfuryl chloride. researchgate.netisca.me

| Reagent | Formula | Molar Mass | Appearance | Key Features |

|---|---|---|---|---|

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 g/mol | Colorless liquid | Convenient liquid source of Cl₂; used in free-radical reactions with an initiator. wikipedia.org |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 g/mol | White solid | Versatile solid reagent; used as a source for chlorine in radical and electrophilic additions. wikipedia.orgorganic-chemistry.org |

To maximize the yield of the mono-chlorinated product and minimize byproducts, careful optimization of reaction conditions is necessary.

Temperature: The reaction temperature significantly influences the rate and selectivity. While some chlorinations are performed at elevated temperatures to ensure a sufficient reaction rate, excessive heat can lead to a loss of selectivity and the formation of polychlorinated products. nih.gov Some procedures may involve cooling the reaction mixture initially, especially during the addition of a highly reactive reagent like sulfuryl chloride, before allowing the reaction to proceed at room temperature or with gentle heating. guidechem.com

Light: As a radical reaction, initiation is key. The use of UV light provides the energy to generate the initial chlorine radicals that start the chain reaction. wikipedia.org This method avoids the need for chemical initiators that might need to be separated from the product later.

Initiators: Chemical initiators, such as peroxides or AIBN, are common alternatives to photochemical initiation. wikipedia.org These molecules readily decompose upon heating to form radicals, which then initiate the chlorination cascade. The choice and concentration of the initiator must be carefully controlled to maintain a steady rate of reaction without leading to uncontrolled or explosive conditions.

Ring-Forming Reactions Incorporating Chloromethyl Functionality

An alternative synthetic strategy involves constructing the pyridine ring from acyclic precursors, where one of the building blocks already contains the required chloromethyl group or a precursor to it.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a ring-forming condensation reaction. wikipedia.orgnih.gov This method typically involves the cyclocondensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. wikipedia.org While a direct Hantzsch synthesis for this compound is not commonly cited, the principle can be adapted. A plausible, though less common, route would involve using a β-ketoester or an aldehyde component that already bears a chloromethyl group or a protected hydroxyl group that can be converted to a chloride post-synthesis. The steric and electronic properties of such a precursor would need to be carefully considered to ensure the condensation reaction proceeds efficiently.

Cycloaddition Approaches

The construction of the pyridine ring through cycloaddition reactions represents a fundamental approach in heterocyclic chemistry. These methods, often involving [4+2] Diels-Alder-type reactions, build the core scaffold from acyclic or different heterocyclic precursors. For the synthesis of polysubstituted pyridines, tandem cycloaddition/cycloreversion sequences using precursors like 1,4-oxazinones have proven effective. nih.gov While this strategy is a powerful tool for creating highly substituted pyridine motifs, specific, documented examples of its application for the direct synthesis of this compound are not prominently featured in recent literature. nih.gov

Modifications of Pre-Existing Pyridine Scaffolds

A more common and direct route to this compound involves the chemical modification of readily available pyridine precursors, such as 2,4,6-trimethylpyridine (collidine) or various dimethylpyridines (lutidines). This approach focuses on the selective functionalization of a methyl group at the 2-position.

A typical sequence involves the conversion of a methyl group into a hydroxymethyl group, which is then chlorinated. For example, a related compound, 2-methyl-6-acetylpyridine, can be reduced to 2-methyl-6-hydroxymethylpyridine, which is subsequently treated with a chlorinating agent to yield the chloromethyl derivative. google.com The final chlorination step is crucial and can be accomplished using various reagents. Thionyl chloride (SOCl₂) is a robust and frequently used agent for converting hydroxymethylpyridines to their corresponding chloromethyl derivatives. googleapis.commdpi.comchemicalbook.com Other common chlorinating agents include phosphorus oxychloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃). google.com One documented procedure involves dissolving 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in dichloromethane (B109758) and adding thionyl chloride dropwise to achieve a quantitative yield of the hydrochloride salt of the product. chemicalbook.com

An alternative to thionyl chloride is the use of a cyanuric chloride•DMF adduct, which is considered a milder chlorine transfer reagent that can reduce the likelihood of over-chlorination or unwanted side reactions. mdpi.com The choice of chlorinating agent can be critical to avoid side reactions, such as the replacement of other ring substituents. mdpi.com

| Reagent | Typical Solvent | Notes |

| Thionyl Chloride (SOCl₂) ** | Dichloromethane, Chloroform | Widely used, can produce toxic SO₂ gas. googleapis.commdpi.comchemicalbook.com |

| Phosphorus Oxychloride (POCl₃) | Various | Effective chlorinating agent. google.com |

| Phosphorus Trichloride (PCl₃) | Various | Alternative to SOCl₂ and POCl₃. google.com |

| Sulfuryl Chloride (SO₂Cl₂) ** | Dichloromethane | Used for chlorination of the precursor alcohol. guidechem.com |

| Cyanuric Chloride•DMF | N/A | Milder alternative to reduce over-chlorination. mdpi.com |

| Triphosgene | Toluene | Used for the chlorination of a hydroxymethyl precursor. google.com |

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have emphasized the development of more efficient, safer, and environmentally benign processes. These principles are increasingly being applied to the synthesis of pyridine derivatives.

Catalytic Synthetic Routes (e.g., Transition Metal Catalysis)

Transition metal catalysis offers powerful methods for constructing and functionalizing pyridine rings. While traditional methods often require harsh conditions, catalytic routes can provide milder reaction pathways and higher selectivity. For instance, ruthenium trichloride (RuCl₃) has been used as a catalyst for both the N-oxidation of 2,3-lutidine (B1584814) and the subsequent N-deoxygenation in the synthesis of a related pyridine intermediate. orientjchem.org Copper-catalyzed systems, often employing a chiral diphosphine ligand, have been developed for the highly enantioselective alkylation of alkenyl pyridines using Grignard reagents, demonstrating the power of catalysis to introduce specific alkyl groups with high stereocontrol. nih.gov These catalytic systems often show remarkable tolerance to various functional groups, providing avenues for further molecular elaboration. nih.gov

Solvent-Free and Reduced-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Synthetic strategies for pyridine derivatives are being optimized to minimize solvent use. One approach involves carrying out a multi-step synthesis without the isolation of intermediates, which improves productivity and significantly reduces the volume of solvents required. rasayanjournal.co.inresearchgate.netbohrium.com This method not only decreases effluent but also lowers energy consumption. rasayanjournal.co.in Another green technique is the use of hydrogen peroxide (H₂O₂) for oxidation steps, which is considered a highly atom-economic method and can be performed under solvent-free conditions. orientjchem.org Evaluating the "greenness" of a synthesis can be quantified using metrics like the E-factor (environmental factor), which measures the amount of waste generated per unit of product. orientjchem.org

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced reaction control, improved efficiency, and greater safety, especially when handling reactive intermediates. researchgate.net The synthesis of a related compound, 2-chloro-5-(hydrazinylmethyl)pyridine, has been successfully demonstrated in a flow reactor. The process started with 2-chloro-5-(chloromethyl)pyridine (B46043) and hydrazine (B178648) hydrate (B1144303), achieving high selectivity and yield with a short residence time. researchgate.net This technology is particularly well-suited for industrial-scale production, offering better heat and mass transfer, which leads to more consistent product quality and safer operation.

| Parameter | Batch Process | Flow Reactor |

| Reaction Time | Several hours | Minutes researchgate.net |

| Safety | Potential for thermal runaway | Enhanced temperature control, smaller reaction volume researchgate.net |

| Efficiency | Variable yields | High yields and selectivity researchgate.net |

| Scalability | Challenging | Straightforward by extending operation time |

Microwave and Ultrasonic-Assisted Syntheses

The use of alternative energy sources like microwaves and ultrasound has been shown to dramatically accelerate reaction rates, increase yields, and improve the efficiency of organic syntheses.

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times compared to conventional heating methods. davidpublisher.comnih.gov For example, the synthesis of pyridine-2,6-dicarbohydrazide (B1583541) from 2,6-dimethylpyridine (B142122) and hydrazine hydrate was completed in just 5 minutes under microwave irradiation, a substantial improvement over conventional methods. davidpublisher.com This rapid, one-pot multicomponent reaction approach is a key feature of green chemistry, often leading to higher product yields and easier purification. nih.gov

Ultrasonic-Assisted Synthesis: Sonication, the application of ultrasound energy to a reaction, is another powerful green chemistry tool. The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. jocpr.comnih.gov Ultrasound has been used to synthesize various heterocyclic compounds, often resulting in shorter reaction times and higher yields than conventional stirring methods. jocpr.comderpharmachemica.com For instance, the synthesis of 1,2,4-triazole (B32235) derivatives was achieved in 40-80 minutes with yields of 75-89% using an ultrasound-assisted protocol, compared to 16-26 hours and 60-75% yields with conventional methods. mdpi.com This technique is particularly effective for improving solid-liquid phase reactions. jocpr.com

Purification and Isolation Techniques for Synthetic Intermediates

Effective purification of intermediates such as 2,4,6-trimethylpyridine and 2-(hydroxymethyl)-4,6-dimethylpyridine is essential to remove by-products and unreacted starting materials. The choice of technique depends on the physical and chemical properties of the intermediate and the impurities present.

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the intermediates of this compound, column chromatography is particularly useful.

Silica (B1680970) gel is commonly employed as the stationary phase for the purification of pyridine derivatives. google.commdpi.com The polarity of the mobile phase (eluent) is adjusted to achieve optimal separation. For instance, in the purification of analogous hydroxymethyl-substituted pyridines, solvent systems of varying polarities are utilized. mdpi.com A mixture of a polar solvent like methanol (B129727) or ethyl acetate (B1210297) with a less polar solvent such as dichloromethane (DCM) or hexane (B92381) allows for the fine-tuning of the separation process. mdpi.com

In a typical procedure for an intermediate like 2-(hydroxymethyl)-4,6-dimethylpyridine, the crude reaction mixture is concentrated and loaded onto a silica gel column. The elution process begins with a solvent of lower polarity, which is gradually increased to elute the more polar compounds. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

A rapid purification method involves passing the crude product through a short plug of silica using an appropriate solvent, which can effectively remove baseline impurities. mdpi.com This technique is particularly useful for removing highly polar or non-polar contaminants when the target compound has an intermediate polarity.

Table 1: Chromatographic Purification Parameters for Pyridine Intermediates

| Intermediate Type | Stationary Phase | Eluent System Examples | Reference |

|---|---|---|---|

| Hydroxymethyl-substituted pyridine | Silica Gel | Methanol:Dichloromethane (1:9) | mdpi.com |

| Hydroxymethyl-substituted pyridine | Silica Gel | Ethyl Acetate:Hexane (1:1) | mdpi.com |

| Chloromethyl-substituted pyridine | Silica Gel | Dichloromethane | mdpi.com |

Crystallization is a key technique for purifying solid intermediates and starting materials. It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures. For pyridine derivatives, which are often basic, purification can also be achieved by forming a salt, recrystallizing it, and then regenerating the free base. chemicalbook.com

The starting material, 2,4,6-trimethylpyridine, can be purified by converting it into its hydrochloride salt. This is achieved by passing dry hydrogen chloride gas into a solution of the crude base, often in a non-polar solvent like benzene (B151609). chemicalbook.com The resulting hydrochloride salt, being less soluble, precipitates out and can be collected by filtration. This salt is then recrystallized, typically from a solvent like absolute ethanol (B145695), to achieve high purity. chemicalbook.com The purified free base is subsequently regenerated by treating the salt with an aqueous base, such as sodium hydroxide, followed by extraction and distillation. chemicalbook.com

Another approach involves the formation of other salts, such as sulfates, by reacting the crude pyridine base with sulfuric acid in an alcohol solvent. google.com The resulting sulfate (B86663) salt can be purified by recrystallization. google.com

For intermediates that are solid at room temperature, such as 2-(hydroxymethyl)-4,6-dimethylpyridine, direct recrystallization is a viable option. The selection of an appropriate solvent is crucial; the desired compound should be sparingly soluble at low temperatures but highly soluble at higher temperatures. Impurities, conversely, should either be highly soluble or insoluble at all temperatures. A common technique for related compounds involves dissolving the crude solid in a suitable solvent like isopropanol (B130326) and then inducing precipitation by adding a less polar co-solvent, or "anti-solvent," such as ether. google.com

Table 2: Recrystallization Methods for Pyridine Precursors

| Compound/Intermediate | Method | Salt Formed | Recrystallization Solvent | Reference |

|---|---|---|---|---|

| 2,4,6-Trimethylpyridine | Salt Formation | Hydrochloride | Absolute Ethanol | chemicalbook.com |

| 2,4,6-Trimethylpyridine | Salt Formation | Sulfate | Ethanol | google.com |

Reactivity and Mechanistic Investigations of 2 Chloromethyl 4,6 Dimethylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary reaction pathway for 2-(chloromethyl)-4,6-dimethylpyridine involves the displacement of the chloride ion by a nucleophile. The carbon atom of the chloromethyl group is analogous to a benzylic carbon, and its reactivity is enhanced by the adjacent electron-withdrawing pyridine (B92270) ring. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

The reaction of this compound with various amines provides a straightforward route to a range of (4,6-dimethylpyridin-2-yl)methanamine (B2676555) derivatives. These reactions are fundamental in the synthesis of ligands for coordination chemistry and building blocks for pharmacologically active molecules.

With primary amines, the reaction yields secondary amines. A common example involves the use of potassium phthalimide (B116566), which serves as a protected source of ammonia, to form N-substituted phthalimides. This approach is useful for synthesizing primary amines upon subsequent deprotection. For instance, the reaction with potassium phthalimide in a polar aprotic solvent like DMF proceeds smoothly to yield 2-(((4,6-dimethylpyridin-2-yl)methyl)isoindoline-1,3-dione), a stable intermediate that can be readily converted to the corresponding primary amine. nih.gov

Secondary amines, such as diethylamine (B46881) or morpholine, react to form tertiary amines. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated, or by using an excess of the amine nucleophile.

Tertiary amines can react with this compound to form quaternary ammonium (B1175870) salts. This process, known as quaternization, is a classic example of an SN2 reaction where the nitrogen atom of the tertiary amine acts as the nucleophile.

Table 1: Representative Amination Reactions

| Nucleophile | Reagent | Product | Reaction Type |

| Primary Amine (equivalent) | Potassium Phthalimide | 2-(((4,6-dimethylpyridin-2-yl)methyl)isoindoline-1,3-dione) | SN2 |

| Secondary Amine | Diethylamine | N,N-diethyl-1-(4,6-dimethylpyridin-2-yl)methanamine | SN2 |

| Tertiary Amine | Triethylamine | 2-(((triethylammonio)methyl)-4,6-dimethylpyridin-1-ium chloride) | SN2 (Quaternization) |

The chloromethyl group can be used to alkylate the oxygen atom of alcohols and phenols, forming ethers. These O-alkylation reactions are typically performed under basic conditions to deprotonate the hydroxyl group, thereby generating a more potent alkoxide or phenoxide nucleophile. A patent for a related compound, 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride, indicates its utility in reacting with phenols to create various derivatives. google.com

The reaction with sodium phenoxide, for example, would proceed in a polar aprotic solvent to yield 2-(phenoxymethyl)-4,6-dimethylpyridine. The choice of base is crucial; strong bases like sodium hydride (NaH) are effective for deprotonating less acidic alcohols, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient for more acidic phenols.

Table 2: Representative O-Alkylation Reactions

| Nucleophile | Base | Product | Reaction Type |

| Phenol | K₂CO₃ | 2-(Phenoxymethyl)-4,6-dimethylpyridine | SN2 |

| Ethanol (B145695) | NaH | 2-(Ethoxymethyl)-4,6-dimethylpyridine | SN2 |

Analogous to O-alkylation, S-alkylation can be achieved by reacting this compound with thiols or their conjugate bases (thiolates). Thiolates are excellent nucleophiles, and these reactions generally proceed efficiently to form thioethers (sulfides). For instance, reacting the substrate with sodium thiophenoxide in a solvent like ethanol or DMF would produce 2-(((phenyl)thio)methyl)-4,6-dimethylpyridine. The synthesis of related 2-thiosubstituted pyrimidine (B1678525) derivatives often involves the alkylation of a pyrimidine-2-thiol, demonstrating the high nucleophilicity of sulfur in such systems. lgpu.org

Sulfonylation at the methyl carbon is less common. More typical is the reaction where a sulfinate salt (RSO₂⁻) acts as a nucleophile to displace the chloride, forming a sulfone, RSO₂CH₂-(C₇H₈N).

Table 3: Representative Thiolation Reactions

| Nucleophile | Reagent | Product | Reaction Type |

| Thiophenol | Sodium Ethoxide | 2-((Phenylthio)methyl)-4,6-dimethylpyridine | SN2 |

| Methanethiol | Sodium Hydride | 2-((Methylthio)methyl)-4,6-dimethylpyridine | SN2 |

The displacement of the chloride by a cyanide ion provides a powerful method for carbon-chain extension, yielding the corresponding nitrile, (4,6-dimethylpyridin-2-yl)acetonitrile. This reaction is typically carried out using an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in further carbon-carbon bond-forming reactions.

Table 4: Representative Cyanation Reaction

| Nucleophile | Reagent | Product | Reaction Type |

| Cyanide | Potassium Cyanide (KCN) | (4,6-Dimethylpyridin-2-yl)acetonitrile | SN2 |

The reactivity of this compound in SN2 reactions is governed by a combination of steric and electronic effects.

Electronic Effects: The pyridine ring is an electron-withdrawing heterocycle due to the greater electronegativity of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk This property deactivates the ring towards electrophilic substitution but activates adjacent positions, like the chloromethyl group, towards nucleophilic attack. The nitrogen atom helps to stabilize the partial negative charge that develops on the leaving group in the SN2 transition state. This is analogous to the "benzylic effect," where an adjacent aromatic ring stabilizes the transition state, accelerating the reaction rate compared to a simple alkyl halide. idc-online.com

Steric Effects: The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon. The presence of bulky groups near the reaction center can impede this approach, slowing the reaction rate. libretexts.orgnih.govmasterorganicchemistry.com In this compound, the methyl group at the 6-position (ortho to the chloromethyl group) introduces significant steric hindrance. This crowding around the reaction site makes the backside attack more difficult compared to an unsubstituted 2-(chloromethyl)pyridine (B1213738). Consequently, the reaction rate is expected to be slower than that of its non-methylated counterpart. The methyl group at the 4-position has a much smaller steric impact as it is further from the reaction center.

Elimination Reactions to Form Exocyclic Double Bonds

While nucleophilic substitution is the dominant pathway, elimination reactions are also mechanistically possible, particularly in the presence of strong, sterically hindered bases. An elimination reaction would involve the removal of a proton from the chloromethyl group and the concurrent or subsequent loss of the chloride ion to form an exocyclic double bond, yielding 2-methylene-4,6-dimethyl-1,2-dihydropyridine.

This type of reaction is less common for chloromethyl compounds compared to, for example, 2-(chloroethyl) derivatives, where a more stable conjugated system can be formed via E1cb or E2 mechanisms. rsc.org For an elimination to occur with this compound, a strong, non-nucleophilic base such as potassium tert-butoxide would be required. The base would abstract a proton from the methylene (B1212753) bridge, and the resulting carbanion would then expel the chloride ion. However, due to the high energy of the likely fulvene-like product and the facility of the SN2 reaction, substitution reactions typically predominate. The conditions must be carefully chosen to favor elimination over substitution, which often proves challenging.

Dehydrohalogenation Pathways

Dehydrohalogenation of this compound involves the elimination of a hydrogen atom and the chlorine atom from the chloromethyl group and an adjacent carbon, respectively, to form a double bond. This reaction can, in principle, proceed through different mechanistic pathways, primarily the E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) mechanisms. The preferred pathway is dependent on factors such as the strength of the base, the solvent, and the structure of the substrate.

In the presence of a strong, non-nucleophilic base, the E2 mechanism is generally favored. This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the chloromethyl group, simultaneously with the departure of the chloride ion and the formation of a π-bond. For this compound, proton abstraction can occur from either the methyl group at the 6-position or the carbon at the 3-position of the pyridine ring.

Alternatively, under conditions that favor the formation of a carbocation intermediate, such as in a polar, protic solvent with a weak base, an E1 mechanism may operate. This two-step process begins with the slow departure of the chloride ion to form a primary carbocation stabilized by the adjacent pyridine ring. This is followed by a rapid deprotonation by a weak base to form the alkene. However, the formation of a primary carbocation is generally disfavored, suggesting the E2 pathway is more probable under typical dehydrohalogenation conditions.

The reaction can lead to the formation of vinylpyridines, which are valuable monomers and synthetic intermediates. The specific products formed will depend on the regioselectivity of the elimination, as discussed in the following section.

Regioselectivity and Stereoselectivity in Elimination

The regioselectivity of the dehydrohalogenation of this compound is a critical aspect, as it determines the structure of the resulting alkene. Two primary products are possible, arising from the abstraction of a proton from either the C-3 position of the pyridine ring or the methyl group at the 6-position.

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. In this case, elimination involving the C-3 proton would lead to the formation of an exocyclic double bond, resulting in 2-methylene-4,6-dimethyl-2,3-dihydropyridine. Conversely, elimination involving a proton from the 6-methyl group would yield 2,4-dimethyl-6-vinylpyridine. The relative stability of these products and the transition states leading to them will dictate the major product. The formation of the conjugated vinylpyridine is often favored.

The stereoselectivity of the elimination, particularly in E2 reactions, is governed by the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. This conformational requirement can influence the reaction rate and, in cyclic systems, the feasibility of the elimination itself. For this compound, free rotation around the C-C single bond allows for the necessary conformation to be achieved for elimination to occur.

Factors such as the steric bulk of the base can also influence regioselectivity. A sterically hindered base may preferentially abstract the more accessible proton, potentially leading to the formation of the less substituted alkene (Hofmann product).

Participation in Cycloaddition and Cyclization Reactions

The presence of the reactive chloromethyl group and the pyridine nucleus allows this compound to participate in a variety of cycloaddition and cyclization reactions, leading to the formation of diverse heterocyclic systems.

[3+2] Cycloadditions

This compound can serve as a precursor for the generation of pyridinium (B92312) ylides, which are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions. The reaction is initiated by the quaternization of the pyridine nitrogen with the chloromethyl group of another molecule or an external alkylating agent, followed by deprotonation of the methylene bridge by a base.

The resulting pyridinium ylide can then react with a variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings fused to the pyridine core. For example, reaction with an activated alkene would lead to the formation of a tetrahydroindolizine derivative. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the ylide and the dipolarophile.

| Reactant 1 | Reactant 2 | Product Type |

| This compound (as ylide precursor) | Activated Alkene | Tetrahydroindolizine derivative |

| This compound (as ylide precursor) | Alkyne | Dihydroindolizine derivative |

These [3+2] cycloaddition reactions provide a powerful tool for the construction of complex nitrogen-containing polycyclic compounds from relatively simple starting materials.

Intramolecular Cyclizations Leading to Fused Rings

The chloromethyl group in this compound can act as an electrophilic center for intramolecular cyclization reactions, particularly if a suitable nucleophile is present elsewhere in the molecule or is introduced. For instance, if a nucleophilic group were tethered to the pyridine ring, an intramolecular nucleophilic substitution could occur, leading to the formation of a fused ring system.

A common strategy involves the initial functionalization of the pyridine ring, for example, by introducing a nucleophilic side chain at the 3- or 5-position. Subsequent intramolecular reaction with the chloromethyl group would then lead to the formation of a five- or six-membered ring fused to the pyridine core. The success of such cyclizations depends on the length and flexibility of the tether connecting the nucleophile and the electrophile, as well as the nucleophilicity of the attacking group.

These intramolecular cyclization strategies are valuable for the synthesis of a variety of fused heterocyclic systems, which are common scaffolds in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two activating methyl groups at the 4- and 6-positions in this compound enhances the electron density of the ring, making it more susceptible to electrophilic attack.

The directing effect of the substituents on the pyridine ring will determine the position of electrophilic attack. The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. The methyl groups are activating and ortho-, para-directing. In this case, the 4- and 6-positions are occupied. The chloromethyl group is weakly deactivating and meta-directing. Therefore, electrophilic substitution is most likely to occur at the 3- or 5-position.

Halogenation of the Pyridine Nucleus

Halogenation of this compound would proceed via an electrophilic aromatic substitution mechanism. The reaction typically requires a halogen (e.g., Cl₂, Br₂) and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a more potent electrophile.

The regioselectivity of the halogenation will be determined by the combined directing effects of the existing substituents. The two methyl groups strongly activate the ring and would direct the incoming electrophile to the positions ortho and para to them. The chloromethyl group is deactivating. Considering the positions on the ring, the 3- and 5-positions are the most likely sites for halogenation. Steric hindrance from the adjacent methyl and chloromethyl groups might also play a role in determining the final product distribution. Halogenation of the symmetrically substituted 2,4,6-collidine (2,4,6-trimethylpyridine) is known to occur at the 3- and 5-positions. By analogy, it is expected that halogenation of this compound would also favor substitution at these positions.

| Reactant | Reagents | Major Product(s) |

| This compound | Cl₂ / FeCl₃ | 3-Chloro-2-(chloromethyl)-4,6-dimethylpyridine and/or 5-Chloro-2-(chloromethyl)-4,6-dimethylpyridine |

| This compound | Br₂ / FeBr₃ | 3-Bromo-2-(chloromethyl)-4,6-dimethylpyridine and/or 5-Bromo-2-(chloromethyl)-4,6-dimethylpyridine |

Nitration and Sulfonation Studies

Direct experimental studies on the nitration and sulfonation of this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the pyridine ring towards electrophilic substitution is well-established, allowing for a theoretical assessment of the probable outcomes of these reactions.

The pyridine ring is inherently electron-deficient compared to benzene, which makes electrophilic aromatic substitution reactions, such as nitration and sulfonation, more challenging. The nitrogen atom exerts a strong deactivating effect on the ring through its inductive electron-withdrawing properties. When such reactions do occur, the substitution typically takes place at the 3- or 5-position (meta-position relative to the nitrogen), as the ortho (2- and 6-) and para (4-) positions are more strongly deactivated.

In the case of this compound, the substituents on the pyridine ring will further influence the regioselectivity of nitration and sulfonation. The two methyl groups at the 4- and 6-positions are electron-donating groups (EDGs) and are activating. They tend to direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the chloromethyl group at the 2-position is an electron-withdrawing group (EWG) due to the inductive effect of the chlorine atom, and it is deactivating.

Considering the combined electronic and steric effects of the substituents:

Electronic Effects: The two methyl groups activate the ring, partially counteracting the deactivating effect of the nitrogen atom. They will preferentially direct electrophilic attack to the 3- and 5-positions. The chloromethyl group will further deactivate the ring, particularly at the adjacent 3-position.

Steric Effects: The bulky chloromethyl group at the 2-position and the methyl group at the 6-position will sterically hinder the approach of an electrophile to the adjacent 3- and 5-positions, respectively.

Given these factors, electrophilic substitution on this compound is expected to be difficult. If the reaction is forced to proceed, the most likely position for substitution would be the 3-position, which is meta to the nitrogen and ortho to the activating 4-methyl group. However, this position is also sterically hindered by the adjacent 2-(chloromethyl) group. The 5-position is also a possibility, being meta to the nitrogen and ortho to the 4-methyl group and para to the 6-methyl group, but it is flanked by two methyl groups.

Nitration: Nitration would typically be attempted using a mixture of concentrated nitric acid and sulfuric acid. The reaction would likely require harsh conditions, and the yield of the nitrated product is expected to be low. The anticipated major product would be 2-(chloromethyl)-4,6-dimethyl-3-nitropyridine.

Sulfonation: Sulfonation is generally carried out with fuming sulfuric acid (oleum). This reaction is often reversible. Similar to nitration, forcing conditions would be necessary, and the primary product would likely be this compound-3-sulfonic acid.

It is crucial to emphasize that these predictions are based on established principles of electrophilic aromatic substitution and the known effects of the substituents. Without direct experimental data, the actual outcome of nitration and sulfonation studies on this compound remains speculative.

Organometallic Reactions and Complex Formation

Formation of Grignard Reagents or Organolithium Species

The formation of Grignard reagents or organolithium species from this compound presents a synthetic challenge due to the reactivity of the pyridine ring and the chloromethyl group.

Grignard Reagents: The preparation of a Grignard reagent would involve the reaction of this compound with magnesium metal. However, the presence of the acidic protons on the methyl groups and the potential for side reactions involving the pyridine nitrogen could complicate the reaction. The desired product, (4,6-dimethylpyridin-2-yl)methylmagnesium chloride, would be a valuable intermediate for introducing the 2-(4,6-dimethylpyridin-2-yl)methyl group into other molecules. The reaction would need to be carried out under strictly anhydrous conditions in an etheral solvent.

Organolithium Species: The formation of an organolithium species could be attempted through direct lithiation using a strong base like n-butyllithium or through a lithium-halogen exchange. Direct lithiation of the pyridine ring is unlikely to be selective due to the presence of multiple potential sites for deprotonation. A more plausible route would be a lithium-halogen exchange at the chloromethyl group. However, the high reactivity of organolithium reagents could lead to nucleophilic attack at the pyridine ring or other undesired side reactions. Studies on related bis(chloromethyl)pyridines have shown that lithiation can be achieved under specific conditions, suggesting that the formation of 2-(lithiomethyl)-4,6-dimethylpyridine might be feasible.

Coordination Chemistry with Transition Metals

This compound possesses two potential coordination sites for transition metals: the pyridine nitrogen atom and the chlorine atom of the chloromethyl group. The lone pair of electrons on the pyridine nitrogen makes it a good Lewis base, capable of coordinating to a wide range of transition metal ions to form stable complexes.

The coordination of the pyridine nitrogen is the most likely mode of interaction. The methyl groups at the 4- and 6-positions can influence the steric and electronic properties of the resulting metal complex. The chloromethyl group at the 2-position could potentially engage in secondary interactions with the metal center, although this is less common.

The formation of transition metal complexes with this compound would typically involve reacting the pyridine derivative with a metal salt in a suitable solvent. The resulting complexes could exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Table 1: Predicted Coordination Complexes of this compound (L)

| Metal Ion | Potential Complex Formula | Predicted Geometry |

| Cu(II) | [CuL₂Cl₂] | Distorted Octahedral |

| Pd(II) | [PdL₂Cl₂] | Square Planar |

| Pt(II) | [PtL₂Cl₂] | Square Planar |

| Co(II) | [CoL₂Cl₂] | Tetrahedral |

| Ni(II) | [NiL₄]Cl₂ | Octahedral |

This table is predictive and based on the common coordination behavior of pyridine-based ligands.

Role as a Ligand in Catalytic Systems

Pyridine-based ligands are extensively used in homogeneous catalysis due to their ability to fine-tune the electronic and steric properties of the metal center, thereby influencing the activity and selectivity of the catalyst. This compound, as a ligand, could potentially be employed in various catalytic systems.

The coordination of this ligand to a catalytically active metal, such as palladium, rhodium, or ruthenium, could generate catalysts for a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and hydroformylations. The substituents on the pyridine ring would play a crucial role in the catalyst's performance. The electron-donating methyl groups would increase the electron density on the metal center, which can be beneficial for certain catalytic cycles. The chloromethyl group, being electron-withdrawing, would have the opposite effect. Furthermore, the steric bulk of the substituents could influence the substrate scope and selectivity of the catalyst.

While specific catalytic applications of this compound complexes are not widely reported, its structural features suggest it could be a viable ligand for the development of new catalytic systems. Further research would be needed to synthesize and evaluate the catalytic activity of its transition metal complexes.

Computational Chemistry and Theoretical Studies on Reactivity

Quantum Chemical Calculations of Electronic Structure

A DFT analysis would typically involve geometry optimization to determine the most stable conformation of the molecule, followed by the calculation of various electronic properties.

Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the pyridine ring, with some contribution from the nitrogen lone pair. The LUMO is likely to be a π* orbital of the pyridine ring. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution within the molecule. It would show regions of negative potential (electron-rich areas), likely around the nitrogen atom, which are susceptible to electrophilic attack. Regions of positive potential (electron-poor areas) would indicate sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and charge distribution within the molecule. It can quantify the charges on each atom, providing a more detailed picture of the electronic effects of the substituents.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively low due to the electronegative nitrogen and chloromethyl group |

| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability |

| Dipole Moment | Significant, due to the polar C-Cl and C-N bonds |

| Charge on Nitrogen | Negative, indicating its basicity and nucleophilicity |

| Charge on C2 | Positive, due to the attached electronegative groups |

This table is predictive and based on general principles and data from related pyridine derivatives.

These computational studies would be invaluable in corroborating the predicted reactivity patterns discussed in the previous sections and in guiding future experimental investigations into the chemistry of this compound.

Transition State Modeling for Reaction Pathways

The reactivity of this compound is predominantly centered around the nucleophilic substitution at the chloromethyl group. Computational modeling, particularly using density functional theory (DFT), provides significant insights into the reaction pathways and the structures of the associated transition states. The reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, although a dissociative S(_N)1 pathway can also be considered, especially with substituents that stabilize a carbocation.

For the S(_N)2 pathway, the transition state is characterized by the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the C-Cl bond. The geometry of this transition state is crucial in determining the reaction's activation energy. In the case of this compound, the presence of the pyridine ring and the methyl groups at the 4- and 6-positions influences the electronic and steric environment of the reaction center.

Computational studies on analogous benzylic systems provide a framework for understanding the transition state of this compound. For instance, the reaction of benzyl (B1604629) chlorides with nucleophiles has been shown to proceed through a loose transition state. researchgate.net The transition state for the S(_N)2 reaction of this compound with a nucleophile (Nu) would involve a pentacoordinate carbon atom, with the nucleophile and the leaving chloride ion positioned approximately 180° apart.

The methyl groups at the 4- and 6-positions on the pyridine ring are expected to have a notable electronic effect. These electron-donating groups increase the electron density on the pyridine ring, which can, in turn, influence the stability of the transition state. A computational study on methyl-substituted 2-pralidoxime analogs, including a 4,6-dimethyl substituted variant, demonstrated that these methyl groups increase the negative charge on the reactive oxygen atom, thereby enhancing its nucleophilicity. nih.gov This suggests that the electronic effects of the methyl groups in this compound could influence the interaction with incoming nucleophiles.

Below is a hypothetical data table based on typical computational data for S(_N)2 reactions of similar benzylic halides, illustrating the kind of information obtained from transition state modeling.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 15-25 kcal/mol | The free energy barrier for the reaction to occur. This is influenced by the solvent and the nucleophile. |

| C-Nu Bond Length | 2.0-2.5 Å | The distance between the carbon of the chloromethyl group and the incoming nucleophile in the transition state. |

| C-Cl Bond Length | 2.2-2.8 Å | The elongated bond distance between the carbon and the leaving chlorine atom in the transition state. |

| Nu-C-Cl Angle | ~175-180° | The angle between the nucleophile, the central carbon, and the chlorine atom, indicative of a backside attack mechanism. |

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity for this compound is a key aspect of understanding its chemical behavior. These predictions are based on both computational models and established principles of physical organic chemistry.

Reactivity:

The reactivity of this compound in nucleophilic substitution reactions is influenced by several factors:

Electronic Effects: The methyl groups at the 4- and 6-positions are electron-donating. This increases the electron density on the pyridine ring, which can slightly destabilize the partial negative charge that develops on the benzylic carbon in the S(_N)2 transition state. However, this effect is generally modest for substituents at these positions.

Steric Effects: The methyl group at the 6-position, being ortho to the chloromethyl group, can introduce some steric hindrance to the incoming nucleophile. This could potentially slow down the rate of an S(_N)2 reaction compared to an un-substituted analog.

Nature of the Leaving Group: The chloride ion is a good leaving group, which facilitates the nucleophilic substitution reaction.

Solvent Effects: Polar aprotic solvents are generally favored for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Computational models can provide quantitative predictions of reactivity by calculating the activation energy barriers for different reaction pathways. A lower activation energy corresponds to a higher reaction rate.

Selectivity:

Selectivity in the reactions of this compound primarily refers to regioselectivity, which is the preference for reaction at one site over another. In this molecule, the primary site of reaction is the benzylic carbon of the chloromethyl group. However, the pyridine nitrogen is also a potential nucleophilic site, though its reactivity is generally lower in this context.

Predictive models for the addition of nucleophiles to pyridinium species can offer insights into the factors governing selectivity. rsc.orgresearchgate.net While this compound is not a pyridinium salt, the principles of substituent effects on the electronic properties of the pyridine ring are relevant. The electron-donating methyl groups increase the nucleophilicity of the pyridine nitrogen to some extent, but the primary electrophilic site remains the carbon of the chloromethyl group.

The following table summarizes the predicted effects of the methyl substituents on the reactivity and selectivity of this compound in S(_N)2 reactions.

| Factor | Predicted Effect | Rationale |

|---|---|---|

| Reactivity (Rate of S(_N)2) | Slightly decreased | The ortho-methyl group (at position 6) introduces steric hindrance, potentially slowing the approach of the nucleophile. |

| Selectivity (Site of Attack) | High for the chloromethyl carbon | The chloromethyl group is the primary electrophilic site due to the good leaving group (Cl-). The pyridine nitrogen is less likely to be the site of nucleophilic attack in this substrate. |

| Influence of 4-Methyl Group | Minor electronic effect | As a para-substituent, it has a modest electron-donating effect that is unlikely to significantly alter the reactivity of the chloromethyl group. |

| Influence of 6-Methyl Group | Steric and minor electronic effect | The primary influence is steric hindrance. Electronically, its effect is similar to the 4-methyl group but with a more direct steric impact. |

Applications in the Synthesis of Advanced Organic Scaffolds

Precursor in Medicinal Chemistry Research

The pyridine (B92270) ring is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of numerous therapeutic agents. While direct research on 2-(chloromethyl)-4,6-dimethylpyridine is not extensively documented in publicly available literature, the principles of medicinal chemistry and the known reactivity of similar chloromethylpyridine derivatives allow for the extrapolation of its potential applications.

Building Block for Heterocyclic Systems with Potential Biological Relevance

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. The reactive chloromethyl group can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce the 2-(4,6-dimethylpyridin-2-yl)methyl moiety into a new molecule. This is a common strategy for creating libraries of compounds for biological screening.

Table 1: Examples of Heterocyclic Systems Potentially Synthesized from this compound

| Reactant Class | Resulting Heterocyclic Moiety | Potential Biological Relevance |

| Amines | Substituted Aminopyridines | Enzyme Inhibition, Receptor Binding |

| Thiols | Pyridinylmethyl Thioethers | Antimicrobial, Anticancer |

| Alcohols | Pyridinylmethyl Ethers | Various Pharmacological Activities |

Synthesis of Pyridine-Fused Ring Systems

The synthesis of pyridine-fused ring systems is a significant area of medicinal chemistry, as these scaffolds often exhibit interesting pharmacological properties. While specific examples involving this compound are not readily found, the general reactivity of the chloromethyl group makes it a suitable starting material for intramolecular cyclization reactions to form fused rings, such as indolizine or quinolizine derivatives, which are present in various biologically active natural products and synthetic compounds.

Intermediates for Compounds Exhibiting Specific Pharmacological Target Interactions

The incorporation of the 2-(4,6-dimethylpyridin-2-yl)methyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This moiety can act as a key binding element for various biological targets.

Enzyme Inhibitors: The 2-(4,6-dimethylpyridin-2-yl)methyl scaffold can be incorporated into molecules designed to inhibit enzymes. The pyridine ring can interact with the active site of an enzyme through various non-covalent interactions, leading to the modulation of its activity.

Role in Agrochemical Development

Pyridine derivatives are a well-established class of compounds in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing a pyridine ring. agropages.com These compounds are often valued for their high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. agropages.com

Synthesis of Pyridine-Based Herbicides and Pesticides (generic structural classes)

Although specific commercial agrochemicals derived from this compound are not identified in the available literature, its structural features are similar to intermediates used in the synthesis of known agrochemicals. For instance, other chlorinated methylpyridines are crucial for producing neonicotinoid insecticides and pyridyl-ether herbicides. agropages.com

Table 2: Generic Structural Classes of Agrochemicals with Potential for Synthesis from Pyridine Intermediates

| Agrochemical Class | General Structure | Key Synthetic Intermediates |

| Pyridyl-Ether Herbicides | Ar-O-CH₂-Py | Chloromethylpyridines, Substituted Phenols |

| Neonicotinoid Insecticides | Heterocycle-N-CH₂-Py | Chloromethylpyridines, N-heterocycles |

| Pyridine Fungicides | Various | Functionalized Pyridines |

The development of novel pesticides is an ongoing process, with a focus on new modes of action to combat resistance. nih.govscispace.com The unique substitution pattern of this compound could be exploited to create novel active ingredients.

Development of Novel Crop Protection Agents

Research in crop protection is moving towards the development of more sustainable and targeted solutions. mdpi.com This includes the design of molecules that can induce plant defense mechanisms or act on novel biological targets in pests and pathogens. The versatility of this compound as a building block makes it a candidate for the synthesis of new chemical entities to be screened for such activities. The exploration of its reactivity could lead to the discovery of new generations of crop protection agents with improved safety and environmental profiles.

Materials Science Applications

The distinct functionalities of this compound make it a valuable precursor in the field of materials science. The reactive benzylic chloride-like group allows for its incorporation into polymeric structures and its use in forming advanced organic materials, while the pyridine nitrogen atom serves as a coordination site for the construction of metal-organic frameworks.

Monomer for Functional Polymers and Copolymers

While not a traditional polymerizable monomer on its own, this compound serves as an important reagent for the synthesis of functional polymers through post-polymerization modification. Similar to 4-chloromethyl styrene, the chloromethyl group provides a reactive site for grafting onto existing polymer backbones. derpharmachemica.com This allows for the introduction of the 4,6-dimethylpyridine moiety as a pendant group, imparting specific properties to the final material.

One of the key reactions is the quaternization of the pyridine nitrogen. d-nb.infosemanticscholar.org This process introduces a positive charge onto the polymer chain, creating a cationic polyelectrolyte. The degree of quaternization can be controlled to fine-tune the polymer's properties, such as solubility and charge density. semanticscholar.org These quaternized pyridine-containing polymers have potential applications in various fields, including as antimicrobial agents and in gene delivery systems. d-nb.info

The modification of polymers with this compound can be achieved through various chemical pathways, as detailed in the table below.

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Potential Application |

| Grafting onto Polymer | Polymer with nucleophilic sites (e.g., poly(4-vinylphenol)), base | Pyridine-ether linkage | Modified surface properties, metal ion chelation |

| Quaternization | Alkyl halide (post-modification of a pyridine-containing polymer) | Quaternary pyridinium (B92312) salt | Antimicrobial surfaces, polyelectrolytes d-nb.info |

| Nucleophilic Substitution | Amine, thiol, or carboxylate-containing monomers/polymers | C-N, C-S, or C-O bond formation | Cross-linking, functional side chains |

Precursor for Advanced Organic Materials (e.g., conductive polymers, optical materials)

The development of advanced organic materials, such as conductive and optical materials, often relies on the synthesis of extended π-conjugated systems. google.com Pyridine derivatives are frequently incorporated into these systems due to their electron-deficient nature, which can be used to tune the electronic and photophysical properties of the material.

This compound acts as a valuable precursor for incorporating the dimethylpyridine unit into larger molecular structures. The chloromethyl group serves as a synthetic handle for coupling reactions, allowing it to be connected to other aromatic or heteroaromatic units. This approach is crucial for building the complex architectures required for materials with specific electronic or optical functions. google.com For instance, it can be used in the synthesis of precursors for poly(p-phenylene vinylene) (PPV) type polymers, where the pyridine ring can modify the polymer's electron affinity and luminescence properties.

Ligands for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Pyridine-based ligands are widely used in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen. nih.govmdpi.comnih.gov

This compound can be utilized in MOF synthesis in two primary ways. Firstly, it can be used directly as a ligand, where the pyridine nitrogen coordinates to the metal center. rsc.org The chloromethyl group would then be a pendant functional group within the pores of the MOF, which could be used for post-synthetic modification. Secondly, and more commonly, the chloromethyl group can be used to synthesize more complex, multidentate ligands prior to MOF assembly. nih.gov For example, it can be reacted with other coordinating groups to create ligands that can bridge multiple metal centers, leading to robust and porous frameworks. mdpi.compreprints.orgmdpi.com

| Ligand Type Derived from Pyridine Precursors | Coordination Mode | Resulting MOF/CP Properties |

| Monodentate Pyridine | Terminal or bridging | Can lead to 1D, 2D, or 3D structures depending on other ligands nih.gov |

| Bidentate (e.g., bipyridine) | Chelating and/or bridging | Forms stable, often porous, frameworks with diverse topologies nih.gov |

| Multidentate Carboxylate-Pyridine | Bridging | High structural stability and potential for catalytic applications nih.gov |

Contributions to Dye Chemistry and Pigment Synthesis

The integration of heterocyclic moieties into dye and pigment structures is a common strategy to modulate their color, stability, and performance. The this compound unit offers a convenient method for such modifications.

Chromophore Modification

A chromophore is the part of a molecule responsible for its color. The properties of a chromophore can be significantly altered by attaching various functional groups. The reactive chloromethyl group of this compound allows it to be covalently bonded to existing dye molecules that possess a nucleophilic site (such as a hydroxyl or amino group). nih.gov

This modification can lead to several beneficial effects:

Solubility Tuning: The pyridine group can alter the polarity of the dye molecule, changing its solubility in different solvents.

Bathochromic/Hypsochromic Shifts: Attachment of the pyridine moiety can influence the electronic structure of the chromophore, leading to a shift in the absorption maximum to longer (bathochromic) or shorter (hypsochromic) wavelengths.

Enhanced Stability: The bulky dimethylpyridine group can provide steric protection to the chromophore, potentially increasing its photostability and chemical resistance.

For example, attaching this pyridine derivative to an azo dye could modify its hue and improve its affinity for certain fabrics. researchgate.net

Fluorescent Probe Design

Fluorescent probes are molecules designed to detect specific analytes (e.g., metal ions, biomolecules) through a change in their fluorescence emission. nih.gov Pyridine derivatives are frequently used in the design of these probes because the pyridine nitrogen can act as a binding site for the target analyte. nih.govnih.govmdpi.commdpi.com

This compound is a useful building block for synthesizing fluorescent probes. The chloromethyl group provides a reactive handle to link the pyridine recognition unit to a fluorophore (the fluorescent part of the molecule). nih.gov Upon binding of an analyte to the pyridine nitrogen, a change in the electronic properties of the system can occur, leading to a "turn-on" or "turn-off" fluorescent response. The design of such probes is a modular process, allowing for the combination of different fluorophores and binding sites to achieve selectivity for a wide range of targets. nih.govmdpi.com

| Probe Component | Function | Example Structure | Target Analyte |

| Fluorophore | Emits light upon excitation | Coumarin, Rhodamine, BODIPY | Varies |

| Recognition Unit (derived from this compound) | Binds to the analyte | Pyridine nitrogen acts as a Lewis base | Metal ions (e.g., Zn²⁺, Cu²⁺), Protons (pH sensing) |

| Linker | Connects fluorophore and recognition unit | Synthesized via reaction of the chloromethyl group | Varies |

Development of Novel Catalytic Reagents and Ligands

The creation of effective chiral catalysts and ligands is paramount for the advancement of asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. "this compound" offers a synthetically accessible starting point for crafting bespoke catalytic systems. The strategic placement of the chloromethyl group at the 2-position allows for the introduction of chirality in close proximity to the coordinating nitrogen atom of the pyridine ring, a key feature in many successful chiral ligands.

The synthesis of chiral ligands from "this compound" can be envisioned through the nucleophilic substitution of the chloride by a variety of chiral nucleophiles. This approach allows for the modular construction of a library of ligands with tunable steric and electronic properties.

One promising strategy involves the reaction with chiral amines and amino alcohols. For instance, the reaction of "this compound" with a chiral amino alcohol can lead to the formation of chiral amino-alcohol ligands. These ligands can coordinate to metal centers through both the pyridine nitrogen and the newly introduced chiral side chain, creating a chiral environment around the metal. Such bidentate ligands are highly sought after in asymmetric catalysis.

Another avenue for the synthesis of chiral ligands is the reaction with chiral phosphines. The displacement of the chloride by a chiral phosphide anion would yield chiral phosphine-pyridine ligands. These P,N-ligands are a well-established class of ligands that have found widespread application in a variety of metal-catalyzed asymmetric transformations, including hydrogenation and cross-coupling reactions.

The following table outlines hypothetical examples of chiral ligands that could be synthesized from "this compound" and their potential applications in asymmetric catalysis.

| Chiral Nucleophile | Resulting Chiral Ligand Structure | Potential Application |

| (S)-2-Amino-1-propanol | (S)-1-((4,6-Dimethylpyridin-2-yl)methylamino)propan-2-ol | Asymmetric reduction of ketones |

| (R)-Diphenylphosphino-binaphthol | (R)-((4,6-Dimethylpyridin-2-yl)methyl)diphenylphosphane | Asymmetric allylic alkylation |

| (1R,2R)-1,2-Diaminocyclohexane | (1R,2R)-N-((4,6-Dimethylpyridin-2-yl)methyl)cyclohexane-1,2-diamine | Asymmetric transfer hydrogenation |

In addition to serving as a precursor to chiral ligands for metal-based catalysts, "this compound" can also be utilized in the development of purely organic catalysts, known as organocatalysts. Chiral pyridinium salts, in particular, have emerged as a versatile class of organocatalysts for a range of asymmetric transformations.

A straightforward approach to synthesizing chiral pyridinium salts from "this compound" involves the quaternization of the pyridine nitrogen with a chiral alkyl halide. Alternatively, the chloromethyl group can be reacted with a chiral nucleophile to introduce a stereocenter, followed by N-alkylation to yield the desired chiral pyridinium salt.